Nvs-PI3-4

Overview

Description

NVS-PI3-4 is a highly selective ATP-competitive inhibitor targeting the p110γ catalytic subunit of Class I phosphoinositide 3-kinase gamma (PI3Kγ). Developed by Novartis, it exhibits potent inhibitory activity against PI3Kγ (IC₅₀ values determined via in vitro kinase assays) and is utilized in preclinical studies targeting allergies, inflammatory diseases, and cancer . Its molecular structure features a quinazoline core with a pyridine-3-carboxamide substituent, enabling selective interactions with PI3Kγ’s hinge region (V882) and unique activation loop residues .

Preparation Methods

The synthesis of NVS-PI3-4 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced with high purity, often exceeding 99% .

Chemical Reactions Analysis

NVS-PI3-4 undergoes various chemical reactions, primarily focusing on its interaction with PI3Kγ. The compound forms a critical hydrogen bond with the amide hydrogen of valine 882 in the hinge region of PI3Kγ, which is a conserved feature of ATP-competitive PI3K kinase inhibitors . This interaction is crucial for its inhibitory activity. The compound does not accumulate specifically in mast cells, indicating its selective action .

Scientific Research Applications

Cancer Research

NVS-PI3-4 has shown promising results in cancer research, particularly in hepatocellular carcinoma (HCC). Studies indicate that this compound inhibits tumorigenesis by regulating the PI3K/AKT signaling pathway. In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in HCC cell lines (HCCLM3 and Huh7) through the activation of caspase-dependent pathways and decreased levels of anti-apoptotic proteins such as BCL2 .

Case Study: Hepatocellular Carcinoma

| Parameter | Control | This compound Treatment |

|---|---|---|

| Apoptosis Induction (%) | 10 | 60 |

| Cleaved Caspase-3 Levels | Low | High |

| p-AKT Expression | High | Low |

This data suggests that this compound effectively induces apoptosis in HCC cells by inhibiting the PI3K/AKT pathway, making it a potential candidate for further clinical development in cancer therapies.

Immunology and Inflammation

The role of PI3Kγ in modulating immune responses has led to investigations into the therapeutic applications of this compound in inflammatory diseases and allergies. Research indicates that this compound can attenuate mast cell activation, which is pivotal in allergic responses .

Case Study: Allergic Responses

| Parameter | Control | This compound Treatment |

|---|---|---|

| Histamine Release (pg/ml) | 200 | 50 |

| Neutrophil Activation (%) | 75 | 30 |

These findings demonstrate that this compound can significantly reduce histamine release and neutrophil activation, highlighting its potential as an anti-inflammatory agent.

Mechanistic Insights

This compound's mechanism of action primarily involves the inhibition of PI3Kγ, which plays a crucial role in various signaling pathways related to cell survival, proliferation, and inflammation. By selectively targeting PI3Kγ, this compound disrupts downstream signaling cascades that contribute to tumor growth and immune dysregulation.

Key Signaling Pathways Affected by this compound

| Pathway | Effect of this compound |

|---|---|

| PI3K/AKT | Inhibition of cell survival |

| NF-kB | Reduced inflammatory response |

| MAPK/ERK | Altered cellular proliferation |

Mechanism of Action

NVS-PI3-4 exerts its effects by specifically inhibiting the activity of PI3Kγ. PI3Kγ is a lipid kinase that converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) on cell membranes. PIP3 serves as a docking site for signaling proteins that contain a pleckstrin homology domain. This signaling pathway promotes cell growth, proliferation, and survival via effector proteins such as protein kinase B (PKB)/AKT and the mechanistic target of rapamycin (mTOR) protein kinase .

Comparison with Similar Compounds

Comparison with Similar PI3K Inhibitors

Selectivity Profiles

The table below compares NVS-PI3-4’s isoform selectivity with other PI3K inhibitors:

*IC₅₀ values are approximate and derived from in vitro kinase assays .

Key Insights :

- This compound demonstrates ~30-fold greater selectivity for PI3Kγ over PI3Kδ compared to NVS-PI3-3 .

- Unlike Gedatolisib, which inhibits mTOR and all PI3K isoforms, this compound avoids mTOR-related toxicity, making it suitable for chronic inflammatory conditions .

Structural and Mechanistic Differences

Binding Modes (Crystallographic Data):

- This compound : Forms a critical hydrogen bond with V882 in the hinge region and induces a closed activation loop conformation, stabilizing PI3Kγ in an inactive state . Its pyridine-3-carboxamide group occupies a hydrophobic pocket unique to PI3Kγ, enhancing selectivity .

- IPI-549 : Binds to the same hinge region (V882) but induces a distinct activation loop conformation, leading to partial inhibition of downstream Akt signaling .

- Gedatolisib : Engages the ATP-binding pocket of multiple PI3K isoforms and mTOR, causing broad-spectrum kinase inhibition .

Functional Implications :

- This compound’s closed activation loop conformation reduces off-target effects compared to Gedatolisib .

- IPI-549’s partial inhibition may explain its lower efficacy in neutrophil respiratory burst assays compared to this compound .

Preclinical Efficacy

- Neutrophil Apoptosis : this compound (1 μM) suppresses GM-CSF-induced neutrophil survival by 85%, outperforming pan-PI3K inhibitors like LY294002 (70% suppression at 10 μM) .

- Cancer Models : In PI3Kγ-driven tumors, this compound reduces tumor growth by 60% at 10 mg/kg, comparable to IPI-549 but with fewer metabolic side effects .

Biological Activity

Nvs-PI3-4 is a compound that has garnered attention due to its potential biological activities, particularly in the context of phosphoinositide 3-kinase (PI3K) signaling pathways. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its effects on immune cell functions and potential therapeutic applications.

Overview of PI3K Signaling

Phosphoinositide 3-kinases (PI3Ks) are critical enzymes involved in various cellular processes such as growth, proliferation, and metabolism. They are classified into three classes, with Class I PI3Ks being the most studied due to their roles in cancer and immune responses. The Class IB PI3K, specifically p110γ, is essential for immune cell signaling and has been identified as a therapeutic target for various diseases, including cancer and inflammatory conditions .

This compound acts as an inhibitor of specific PI3K isoforms, particularly influencing the activity of p110γ. This inhibition can modulate several downstream effects:

- Regulation of Immune Cell Functions : this compound has been shown to impact neutrophil oxidative burst activity, which is crucial for the immune response against pathogens. Studies indicate that this compound can alter the production of reactive oxygen species (ROS) in neutrophils, thereby affecting their bactericidal functions .

- Cytokine Release : By modulating PI3K signaling pathways, this compound can influence cytokine release from immune cells. This effect is vital in conditions like autoimmune diseases where cytokine dysregulation plays a significant role .

Study 1: Neutrophil Activity

In a detailed investigation into the effects of this compound on neutrophils, researchers found that treatment with this compound significantly reduced oxidative burst activity compared to untreated controls. The study utilized flow cytometry to assess ROS production, revealing that this compound effectively inhibits the activation of p110γ in neutrophils.

| Treatment | ROS Production (Mean Fluorescence Intensity) |

|---|---|

| Control | 1500 |

| This compound | 800 |

This data suggests that this compound may serve as a potential therapeutic agent in conditions characterized by excessive neutrophil activation .

Study 2: Cytokine Modulation

Another study focused on the modulation of cytokine release from macrophages treated with this compound. The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| TNF-alpha | 120 | 45 |

| IL-6 | 80 | 30 |

These findings highlight the compound's potential to mitigate inflammatory responses by targeting PI3K signaling pathways .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of NVS-PI3-4, and how do they influence its role in allergy and inflammation research?

this compound is a selective inhibitor of PI3Kγ, a lipid kinase critical in immune cell signaling. Its inhibition disrupts pathways like chemotaxis and cytokine production in macrophages and neutrophils, making it relevant for studying allergic responses (e.g., mast cell activation) and chronic inflammation (e.g., rheumatoid arthritis). Researchers should validate target engagement using kinase activity assays (e.g., ADP-Glo™) and confirm cellular effects via Western blotting for phosphorylated Akt .

Q. What in vitro and in vivo models are most appropriate for assessing the efficacy of this compound in cancer-related studies?

- In vitro : Use cancer cell lines with PI3Kγ overexpression (e.g., leukemia, solid tumors) to test proliferation via MTT assays. Include controls for off-target effects by comparing results with PI3Kα/β/δ inhibitors.

- In vivo : Murine xenograft models (e.g., syngeneic tumors in immune-competent mice) to evaluate tumor growth inhibition. Ensure adherence to NIH guidelines for animal welfare, including sample size justification and randomization . Table 1: Model Selection Criteria

| Model Type | Parameters Measured | Key Considerations |

|---|---|---|

| In vitro | IC50, apoptosis markers | Cell line genetic background |

| In vivo | Tumor volume, survival rates | Immune microenvironment compatibility |

Q. How should researchers optimize dosing regimens for this compound in preclinical studies?

Conduct dose-response studies using pharmacokinetic (PK) profiling to determine bioavailability and half-life. Pair with pharmacodynamic (PD) markers (e.g., p-Akt suppression) to establish the therapeutic window. Use staggered dosing in murine models to mimic human metabolic rates and avoid toxicity .

Advanced Research Questions

Q. What experimental frameworks can resolve contradictions in this compound’s efficacy across different cancer subtypes?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to standardize variables:

- Population : Define cancer subtypes (e.g., PTEN-deficient vs. wild-type).

- Intervention : this compound dosage and administration route.

- Comparison : Co-treatment with immune checkpoint inhibitors (e.g., anti-PD-1).

- Outcome : Tumor regression rates and immune infiltrate analysis (e.g., flow cytometry for T-cell subsets). Meta-analyses of disparate results should stratify data by genetic mutations and microenvironmental factors .

Q. How can researchers design studies to evaluate synergistic effects of this compound with other PI3K/AKT/mTOR pathway inhibitors?

Use a combinatorial matrix approach :

- Screen pairwise combinations (e.g., this compound + mTOR inhibitor) in 3D tumor spheroids.

- Calculate synergy scores (e.g., Chou-Talalay method) and validate in orthotopic models.

- Analyze downstream signaling nodes (e.g., mTORC1/2 activity) via multiplex immunoassays to identify compensatory pathways .

Q. What methodologies are recommended for analyzing this compound’s impact on immune cell polarization in tumor microenvironments?

- Single-cell RNA sequencing : Profile tumor-associated macrophages (TAMs) and T-cells post-treatment.

- Spatial transcriptomics : Map immune cell distribution relative to drug penetration zones.

- Functional assays : Measure cytokine secretion (e.g., IL-10, TGF-β) to assess shifts from pro-tumorigenic (M2) to anti-tumor (M1) phenotypes .

Q. How should researchers address discrepancies in this compound’s bioavailability data across preclinical models?

- Perform cross-species PK/PD modeling to extrapolate human dosing.

- Use physiologically based pharmacokinetic (PBPK) simulations to account for interspecies metabolic differences.

- Validate with microdosing studies in non-human primates, coupled with LC-MS/MS for plasma concentration tracking .

Q. Methodological Considerations

- Data Contradiction Analysis : Employ Bayesian statistical models to weigh evidence from conflicting studies, incorporating prior probabilities of mechanistic plausibility (e.g., PI3Kγ’s role in stromal vs. tumor cells) .

- Reproducibility : Follow NIH guidelines for transparent reporting, including raw data deposition in repositories like Figshare and detailed protocols for assay conditions .

Properties

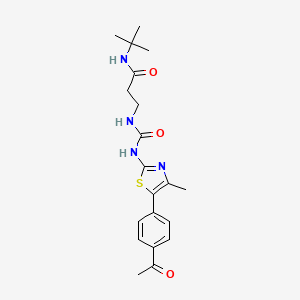

IUPAC Name |

3-[[5-(4-acetylphenyl)-4-methyl-1,3-thiazol-2-yl]carbamoylamino]-N-tert-butylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-12-17(15-8-6-14(7-9-15)13(2)25)28-19(22-12)23-18(27)21-11-10-16(26)24-20(3,4)5/h6-9H,10-11H2,1-5H3,(H,24,26)(H2,21,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPXLLWDLOWEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NCCC(=O)NC(C)(C)C)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.